molecular formula C20H16N4O2 B2533428 N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide CAS No. 860785-37-1

N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide

Cat. No. B2533428
CAS RN: 860785-37-1
M. Wt: 344.374
InChI Key: FQBUJNCRLYZLDE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a class of compounds that have been studied for their broad range of chemical and biological properties . They are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines often involves cyclization starting with deprotonation by a base on an intermediate, followed by a series of intramolecular rearrangements resulting in the formation of the aromatic intermediate .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been found to exhibit intriguing properties such as mechanofluorochromism, where the emission color changes upon grinding .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrimidines are generally soluble in polar solvents . They can exhibit different physical and chemical properties depending on their specific structure and substituents.

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with imidazo[1,2-a]pyrimidines can vary depending on their specific structure. Some compounds may be associated with hazards such as harmful if swallowed, harmful in contact with skin, and harmful if inhaled .

Future Directions

Future research on imidazo[1,2-a]pyrimidines is likely to focus on the development of new derivatives with improved biological activity and selectivity, as well as a better understanding of their mechanisms of action .

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-17-9-5-15(6-10-17)19(25)22-16-7-3-14(4-8-16)18-13-24-12-2-11-21-20(24)23-18/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBUJNCRLYZLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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